3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

3-(aminomethyl)-6-chloro-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKBUANOYOTOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C(C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

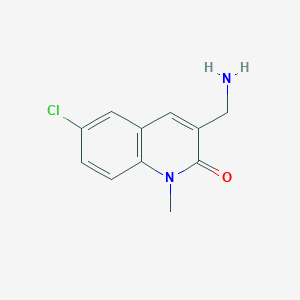

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chloro substituent and an amino group that are crucial for its biological interactions.

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values ranging from 34 nM to 134 nM against different cancer types, suggesting potential effectiveness in cancer therapy .

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa | TBD |

| Quinoline Derivative A | MCF-7 | 64 |

| Quinoline Derivative B | A549 | 97 |

Note: TBD = To Be Determined based on further studies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. For example, compounds similar in structure to this compound have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Quinoline Derivative C | E. coli | TBD |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of quinoline derivatives. Specifically, compounds have shown the ability to inhibit neuroinflammation and protect neuronal cells from apoptosis. Mechanistic studies suggest that these effects may be mediated through the inhibition of key signaling pathways involved in inflammation .

Case Study: Neuroprotective Activity

In a study involving scopolamine-induced memory impairment in mice, administration of a related quinoline derivative resulted in significant improvements in cognitive function. The compound's ability to reduce oxidative stress and inflammation was noted as a key factor in its neuroprotective activity .

The biological activity of this compound is believed to involve several mechanisms:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins leading to programmed cell death in cancer cells.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

- Neuroprotection : Inhibition of NF-kB signaling pathway and reduction of reactive oxygen species (ROS) production.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds similar to 3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one exhibit significant antibacterial properties. For instance, a study on quinolin-2(1H)-ones demonstrated their effectiveness against bacterial DNA gyrase, an essential enzyme for bacterial replication. Modifications to the compound's structure can enhance its potency against various strains of bacteria, including Escherichia coli and Klebsiella pneumoniae .

Antiviral Properties

Quinoline derivatives have been studied for their antiviral effects, particularly against influenza viruses. A screening of small molecules revealed that certain quinolin-2-one compounds inhibited H1N1 viral replication significantly. The mechanism involves interference with viral proteins and host cellular factors, highlighting the potential of this compound in antiviral drug development .

Cancer Research

The compound's structural characteristics make it a candidate for cancer therapy. Studies have shown that quinoline derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. For example, modifications to the quinoline scaffold have led to compounds that effectively block the phosphorylation of substrates by protein kinases involved in cancer progression .

Biological Applications

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. Its ability to selectively inhibit certain enzymes can be leveraged in drug design, particularly for conditions where enzyme activity is dysregulated .

Drug Resistance Reversal

The compound has shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), a protein that pumps out drugs from cancer cells. This effect can restore the efficacy of conventional chemotherapeutic agents like doxorubicin, making it a valuable asset in overcoming treatment resistance .

Material Science

Synthesis of New Materials

In addition to its biological applications, this compound serves as an intermediate in the synthesis of novel materials. Its unique chemical properties allow for the development of new polymers and composites with enhanced functionalities. Researchers are exploring its use in creating materials with specific thermal and mechanical properties suitable for industrial applications .

Antibacterial Efficacy Data

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | E. coli |

| Related Quinoline Derivative | 0.25 | Klebsiella pneumoniae |

| Control Compound | 4 | Pseudomonas aeruginosa |

This table summarizes the minimum inhibitory concentration (MIC) values for this compound compared to related compounds against various bacterial strains.

Antiviral Activity Case Study

A study on antiviral compounds identified several derivatives that inhibited H1N1 replication at concentrations as low as 1 µM. The findings suggest that structural modifications can enhance antiviral potency while maintaining low cytotoxicity levels .

Comparison with Similar Compounds

Key structural analogs of 3-(aminomethyl)-6-chloro-1-methylquinolin-2(1H)-one are compared below, focusing on substituent variations, physicochemical properties, and biological implications.

Substituent Variations and Electronic Effects

Table 1: Structural and Functional Group Comparisons

*Calculated from molecular formula C₁₁H₁₁ClN₂O.

Key Observations:

Aminomethyl vs. Acetyl/Amino Groups: The aminomethyl group in the target compound provides a secondary amine, offering moderate basicity and hydrogen-bonding capacity compared to the strongly basic primary amine in 5220-02-0 or the non-basic acetyl group in 479076-89-6. This balance may optimize membrane permeability and target engagement .

Halogen Substitution: Chlorine at position 6 is conserved in the target compound and analogs like 479076-89-6 and 1887009-51-9, suggesting its role in enhancing stability or binding affinity through hydrophobic interactions .

Steric and Stereochemical Effects: The chiral aminoethyl group in 1887009-51-9 may enable enantioselective interactions with biological targets, a feature absent in the achiral target compound . Bulky substituents like phenyl (in 479076-89-6 and 5220-02-0) could hinder diffusion across biological membranes but enhance binding to aromatic-rich enzyme pockets .

Preparation Methods

Starting Materials and Core Synthetic Routes

The synthesis typically begins with 2-chloroquinoline or related quinoline derivatives, which undergo a series of transformations including lactam formation, halogenation, methylation, and amination to introduce the required substituents at specific positions on the quinoline ring.

Lactam Formation: The 2-chloroquinoline substrate is converted into the corresponding quinolin-2(1H)-one (lactam) by reaction with perchloric acid or under acidic conditions. This step is crucial for establishing the quinolin-2-one core structure.

Methylation: The nitrogen at position 1 is methylated using methyl iodide to yield the 1-methylquinolin-2(1H)-one framework.

Halogenation: Selective halogenation at position 6 or 3 of the quinoline ring is achieved by refluxing the lactam in aqueous acidic media (e.g., HCl or HBr) in the presence of sodium chlorate or sodium bromate, respectively. This method allows for regioselective introduction of chlorine or bromine substituents.

Introduction of the Aminomethyl Group at Position 3

The key functionalization to introduce the aminomethyl group at position 3 involves halogen substitution followed by nucleophilic substitution or reduction:

Halogenated Intermediate: The 3-bromo or 3-chloro derivative of the quinolinone is synthesized via selective halogenation as described above.

Aminomethyl Substitution: The halogen at position 3 is displaced by an amine nucleophile or converted to an amino group by reduction. For example, the 3-bromo derivative can be reduced with tin(II) chloride (SnCl2) to yield the 3-amino derivative.

Reductive Amination: Alternatively, reductive amination can be employed starting from a hydroxymethyl intermediate at position 3, reacting with ammonia or primary amines under reducing conditions to form the aminomethyl substituent.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Lactamization | Perchloric acid or acidic medium | 2-chloroquinoline → quinolin-2(1H)-one (lactam) |

| 2 | N-Methylation | Methyl iodide | 1-methylquinolin-2(1H)-one |

| 3 | Selective Halogenation | Reflux in HCl or HBr with sodium chlorate/bromate | 3-chloro or 3-bromo derivative |

| 4 | Amination/Reduction | SnCl2 reduction or nucleophilic substitution | 3-aminoquinolinone or 3-(aminomethyl) derivative |

| 5 | Reductive Amination | Reductive amination conditions (e.g., NaBH3CN with amine) | Introduction of 3-(aminomethyl) group |

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| Lactam formation | Acidic cyclization | Perchloric acid, reflux | Efficient, forms quinolin-2-one core |

| N-Methylation | Alkylation | Methyl iodide | Good yields, selective N-methylation |

| Selective halogenation | Halogenation in acidic medium | HCl/HBr + sodium chlorate/bromate | Regioselective at position 3 or 6 |

| Aminomethyl group introduction | Halogen substitution/reduction | SnCl2 reduction or reductive amination | Versatile methods, moderate to good yields |

| Alternative synthetic routes | Multicomponent/Ugi reaction | Various amines and aldehydes | Potential for diversity in derivatives |

Q & A

Q. Does polymorphism affect the compound’s physicochemical or pharmacological properties?

- Methodological Answer : Screen for polymorphs via slurry crystallization in solvents like ethanol/water. Differential scanning calorimetry (DSC) identifies thermal transitions unique to each form. Dissolution rate comparisons (USP apparatus) link polymorph stability to bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.